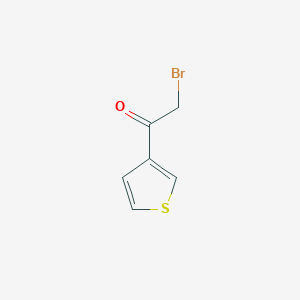

2-Bromo-1-(3-thienyl)-1-ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEJYUFJFSPCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380029 | |

| Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-82-2 | |

| Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(thiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(3-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(3-thienyl)-1-ethanone, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound.

Introduction

This compound is a heterocyclic ketone containing a thiophene ring, a carbonyl group, and a reactive bromine atom. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The thiophene moiety is a common scaffold in many biologically active compounds, and the presence of the α-bromo ketone functionality allows for a variety of subsequent chemical transformations, such as nucleophilic substitution and the formation of other heterocyclic systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 3-acetylthiophene, followed by its α-bromination to yield the final product.

Synthesis of 3-Acetylthiophene

The synthesis of 3-acetylthiophene can be accomplished via a Friedel-Crafts acylation of a suitable thiophene derivative. However, direct acylation of thiophene predominantly yields the 2-acetylated product. A common route to 3-acetylthiophene involves the use of 3-bromothiophene as a starting material.

Experimental Protocol: Synthesis of 3-Acetylthiophene (Illustrative)

In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride in a suitable solvent such as dichloromethane. Cool the mixture in an ice bath. To this, add acetyl chloride dropwise while maintaining the low temperature. After the addition is complete, add 3-bromothiophene dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure completion. The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield 3-acetylthiophene.

α-Bromination of 3-Acetylthiophene

The final step is the selective bromination of the methyl group of 3-acetylthiophene to give this compound. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or copper(II) bromide.

Experimental Protocol: Synthesis of this compound

To a solution of 3-acetylthiophene in a suitable solvent such as a mixture of chloroform and ethyl acetate, add copper(II) bromide. The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid copper(I) bromide is filtered off. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Physical Properties

A summary of the physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.07 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 61 °C |

| Boiling Point | 247.5 °C at 760 mmHg |

| Flash Point | 103.5 °C |

Spectroscopic Data

The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 7.81 (d, J = 4.0 Hz, 1H) | 184.4 |

| 7.72 (d, J = 4.8 Hz, 1H) | 140.7 |

| 7.17 (t, J = 4.4 Hz, 1H) | 135.3 |

| 4.37 (s, 2H) | 133.5 |

| 128.4 | |

| 30.6 |

3.2.2. Infrared (IR) Spectroscopy

-

A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the α-bromo ketone.

-

Absorption bands in the region of 3100-3000 cm⁻¹ due to C-H stretching of the thiophene ring.

-

C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not widely published. However, the electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine atom and cleavage of the acyl group.

Visualizing the Workflow

The synthesis and characterization workflows can be visualized using the following diagrams.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The versatile nature of this compound makes it an important intermediate for the development of new chemical entities with potential therapeutic applications. Further research can focus on optimizing the synthesis and exploring its utility in various synthetic transformations.

"2-Bromo-1-(3-thienyl)-1-ethanone" physical and chemical properties

An In-depth Technical Guide to 2-Bromo-1-(3-thienyl)-1-ethanone

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental methodologies, and structural information to serve as a foundational resource.

Core Chemical and Physical Properties

This compound is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its chemical structure consists of a thiophene ring acylated at the 3-position with a bromoacetyl group.

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(thiophen-3-yl)ethanone | [3][4] |

| CAS Number | 1468-82-2 | [3][4][5] |

| Molecular Formula | C₆H₅BrOS | [3][4][5] |

| Molecular Weight | 205.07 g/mol | [3][4] |

| Appearance | Off-white to light yellow powder/solid | [2] |

| Melting Point | 61 °C | [5][6] |

| Boiling Point | 247.5 ± 15.0 °C at 760 mmHg (Predicted) | [5][6] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 103.5 °C | [5] |

| Purity | 96-98% (Typical) | [2][5] |

| Storage | 2-8°C, Keep in a cool place | [2][6] |

| SMILES | BrCC(=O)C1=CSC=C1 | [3][4] |

| InChI Key | TXEJYUFJFSPCHH-UHFFFAOYSA-N | [3][4] |

Spectroscopic Properties

While specific spectra for this compound are not detailed in the provided results, the expected spectroscopic characteristics can be inferred from the functional groups present in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1660–1770 cm⁻¹.[7] For α,β-unsaturated ketones, this peak appears in the 1666-1685 cm⁻¹ region.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aldehydic proton is highly deshielded, appearing far downfield.[7] Protons on the carbon alpha to the carbonyl group will also be downfield. The protons on the thiophene ring will exhibit characteristic shifts and coupling patterns.

-

¹³C NMR : A distinctive peak for the carbonyl carbon is expected in the 190-215 ppm range, which is a strong indicator of a ketone or aldehyde.[7]

-

-

Mass Spectrometry : Common fragmentation patterns for ketones include the McLafferty rearrangement and alpha-cleavage.[7]

Experimental Protocols

An experimental protocol for the synthesis of a structurally related compound, 1-(3-Bromo-2-thienyl)ethanone, involves a Friedel-Crafts acylation reaction.[1] A similar approach can be adapted for the synthesis of this compound, which would typically involve the bromination of 1-(3-thienyl)ethanone.

Illustrative Synthesis of 1-(3-Bromo-2-thienyl)ethanone: [1]

-

Reaction Setup : A three-necked, round-bottomed flask is charged with dichloromethane (CH₂Cl₂) and anhydrous aluminum chloride (AlCl₃). The flask is cooled to 0°C (273 K).

-

Addition of Acetyl Chloride : A solution of freshly distilled acetyl chloride in CH₂Cl₂ is added dropwise over 30 minutes.

-

Stirring : The reaction mixture is stirred for 1 hour at 0°C.

-

Addition of 3-Bromothiophene : The mixture is further cooled to -23°C (250 K), and a solution of 3-bromothiophene in CH₂Cl₂ is added dropwise over 1 hour.

-

Reaction Completion : The reaction is stirred for 30 minutes at -23°C, then slowly warmed to room temperature and stirred for an additional hour.

This procedure outlines the acylation of a brominated thiophene. The synthesis of the title compound would likely follow the reverse, with the acylation of thiophene followed by bromination of the acetyl group.

Diagrams and Workflows

The following diagrams illustrate the logical relationships of the compound's properties and a potential synthetic workflow.

Caption: Key properties of this compound.

Caption: A plausible synthetic route to the target compound.

Applications and Relevance

Acetyl thiophenes and their derivatives are recognized as important bioactive intermediates for the creation of novel heterocyclic compounds.[1] They are utilized in the synthesis of various pharmaceutical compounds and derivatives that exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities.[1] The title compound, as a bromoacetyl derivative, is a potent alkylating agent, making it a versatile building block for introducing the 3-thienoylmethyl group into various molecular scaffolds.

References

- 1. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanone,2-bromo-1-(3-thienyl)-, CasNo.1468-82-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 3. 2-BROMO-1-(THIOPHEN-3-YL)ETHAN-1-ONE | CAS 1468-82-2 [matrix-fine-chemicals.com]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 1468-82-2 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Bromo-1-(3-thienyl)-1-ethanone (CAS: 1468-82-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-thienyl)-1-ethanone, a key intermediate in organic synthesis with significant potential in medicinal chemistry. The document details its chemical and physical properties, synthesis, and explores its prospective biological activities based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a halogenated ketone featuring a thiophene ring. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| CAS Number | 1468-82-2 |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.07 g/mol |

| IUPAC Name | 2-bromo-1-(thiophen-3-yl)ethanone |

| Synonyms | 3-(Bromoacetyl)thiophene, 2-Bromo-1-(3-thienyl)ethanone |

| Appearance | Off-white to light yellow powder[1] |

| Boiling Point | 247.5 °C at 760 mmHg |

| Flash Point | 103.5 °C |

Synthesis and Spectroscopic Data

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached through the bromination of 3-acetylthiophene. This proposed workflow is illustrated in the diagram below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of a similar compound and is expected to yield the desired product[2].

Materials:

-

3-Acetylthiophene

-

Bromine

-

Chloroform

-

Ice

-

10% aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-acetylthiophene (1 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the stirred solution to 0–5 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in chloroform from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under high vacuum.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopy | Expected Data |

| ¹H NMR | δ 7.81 (d, J = 4.0 Hz, 1H), 7.72 (d, J = 4.8 Hz, 1H), 7.17 (t, J = 4.4 Hz, 1H), 4.37 (s, 2H) |

| ¹³C NMR | δ 184.4, 140.7, 135.3, 133.5, 128.4, 30.6 |

| IR (KBr) | Expected characteristic peaks for C=O stretching (around 1670-1690 cm⁻¹), C-Br stretching, and thiophene ring vibrations. |

| Mass Spec. | Expected molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 204 and 206). |

Potential Biological Activities and Applications

While no specific biological studies on this compound have been found, its structural motifs are present in numerous biologically active compounds. This suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Anticipated Biological Profile

Based on the activities of related compounds, this compound derivatives may exhibit the following biological activities:

-

Anticancer Activity: Thienyl chalcones and other thienyl ketone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer[3][4][5]. The mechanism of action for some of these compounds involves the induction of apoptosis.

-

Antimicrobial Activity: The thienyl moiety is a common feature in many antimicrobial agents. Derivatives of 2-bromo-1-tetralone have shown antifungal activity against Trichophyton species and Candida albicans[6].

-

Kinase Inhibitory Activity: The thienylpyridine and related heterocyclic scaffolds derived from thienyl ketones are known to act as kinase inhibitors, which are crucial targets in cancer therapy[7]. The general structure of this compound makes it a suitable precursor for the synthesis of such inhibitors.

General Experimental Protocols for Biological Evaluation

The following are general protocols that can be used to assess the potential biological activities of this compound and its derivatives.

This assay determines the cytotoxic effect of a compound on cancer cell lines[3].

Caption: Workflow for the MTT cytotoxicity assay.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Caption: Workflow for the broth microdilution antimicrobial assay.

Potential Signaling Pathway Involvement

Given the prevalence of thienyl-containing compounds as kinase inhibitors, derivatives of this compound could potentially modulate various signaling pathways implicated in cancer, such as the VEGFR signaling pathway, which is crucial for angiogenesis[7]. Further research is needed to elucidate the specific molecular targets and mechanisms of action.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the synthetic utility and therapeutic potential of this compound and its derivatives. Further investigation into its specific biological activities and mechanisms of action is warranted.

References

- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-1-(3-thienyl)-1-ethanone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-thienyl)-1-ethanone, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis via the bromination of 3-acetylthiophene is provided. Furthermore, this guide offers an analysis of its expected spectral characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous compounds. The reactivity of the α-bromo ketone functional group is also discussed, highlighting its utility in the synthesis of more complex molecules.

Molecular Structure and Chemical Formula

This compound is a heterocyclic ketone featuring a thiophene ring substituted at the 3-position with a bromoacetyl group.

-

Molecular Weight: 205.07 g/mol [2]

-

CAS Number: 1468-82-2[1]

-

IUPAC Name: 2-bromo-1-(thiophen-3-yl)ethanone[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 61 °C | |

| Boiling Point | 247.5 ± 15.0 °C (Predicted) | |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 103.5 °C | [3] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetone. |

Synthesis

The most common and direct method for the synthesis of this compound is the α-bromination of 3-acetylthiophene. This reaction proceeds via an enol or enolate intermediate and can be catalyzed by acid or base.

Experimental Protocol: Bromination of 3-Acetylthiophene

This protocol is adapted from the general procedure for the α-bromination of ketones.

Materials:

-

3-Acetylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetylthiophene (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Spectral Characterization (Expected)

¹H NMR Spectroscopy

The expected proton NMR spectrum would exhibit signals corresponding to the protons on the thiophene ring and the methylene protons of the bromoacetyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ (bromoacetyl) | 4.4 - 4.6 | Singlet (s) |

| Thiophene H5 | 7.4 - 7.6 | Doublet of doublets (dd) |

| Thiophene H2 | 7.6 - 7.8 | Doublet of doublets (dd) |

| Thiophene H4 | 8.1 - 8.3 | Doublet of doublets (dd) |

¹³C NMR Spectroscopy

The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₂ (bromoacetyl) | 30 - 35 |

| Thiophene C5 | 125 - 128 |

| Thiophene C4 | 128 - 131 |

| Thiophene C2 | 132 - 135 |

| Thiophene C3 | 138 - 142 |

| C=O (carbonyl) | 188 - 192 |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group and various vibrations of the thiophene ring.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C=O Stretch (ketone) | 1670 - 1690 | Strong |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium |

| C=C Stretch (thiophene ring) | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) would be observed for bromine-containing fragments.

| Fragment | Expected m/z |

| [M]⁺ (Molecular Ion) | 204/206 |

| [M - Br]⁺ | 125 |

| [C₄H₃S-CO]⁺ | 111 |

| [C₄H₃S]⁺ | 83 |

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The α-bromo ketone moiety is highly reactive and serves as a key synthon for the construction of various heterocyclic compounds. The electrophilic α-carbon is susceptible to nucleophilic attack, and the α-protons are acidic, allowing for a range of chemical transformations.

Its primary application lies in its use as a building block for the synthesis of more complex molecules with potential biological activities. Thiophene-containing compounds are known to exhibit a wide range of pharmacological properties, and this compound provides a convenient starting point for the elaboration of such structures.

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a straightforward synthetic route. This guide provides essential technical information for researchers and scientists working with this compound, including its molecular characteristics, a detailed synthesis protocol, and an analysis of its expected spectral data. Its versatile reactivity makes it a key component in the synthesis of a wide array of thiophene-containing molecules for potential applications in drug discovery and materials science.

References

"2-Bromo-1-(3-thienyl)-1-ethanone" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(3-thienyl)-1-ethanone, focusing on its nomenclature, chemical identifiers, and relevant data for research and development purposes.

Chemical Identity and Nomenclature

This compound is a chemical compound containing a bromo-substituted ethanone group attached to a thiophene ring at the 3-position. Its chemical structure and nomenclature are foundational for its use in chemical synthesis and drug design.

IUPAC Name

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(thiophen-3-yl)ethan-1-one [1].

Synonyms

This compound is also known by several synonyms in literature and commercial listings. These include:

-

2-bromo-1-3-thienyl-1-ethanone[2]

-

2-bromo-1-thiophen-3-yl ethanone[2]

-

3-bromoacetylthiophene[2]

-

3-bromoacetyl thiophene[2]

-

2-bromo-1-(3-thienyl)ethanone[1]

-

2-bromo-1-thien-3-yl-1-ethanone[2]

-

ethanone, 2-bromo-1-3-thienyl[2]

Chemical and Physical Data

A summary of the key chemical identifiers and properties for this compound is provided in the table below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 1468-82-2 | [1][2] |

| Molecular Formula | C6H5BrOS | [1][2] |

| Molecular Weight | 205.07 g/mol | [1][2] |

| SMILES | BrCC(=O)C1=CSC=C1 | [1] |

| InChIKey | TXEJYUFJFSPCHH-UHFFFAOYSA-N | [1][2] |

| MDL Number | MFCD02677695 | [2] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the chemical structure and its various identifiers.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not the primary focus of this guide, a general synthetic approach can be inferred from related chemical literature. The synthesis of similar alpha-bromoketones often involves the bromination of the corresponding ketone. For instance, the synthesis of 2-thiophene ethylamine, a related compound, involves the bromination of thiophene as an initial step[3]. A plausible synthetic route for this compound would involve the bromination of 1-(3-thienyl)ethanone.

A general procedure would likely involve the following steps, which would require optimization for specific laboratory conditions:

-

Starting Material: 1-(3-thienyl)ethanone.

-

Brominating Agent: A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine.

-

Solvent: An inert solvent, such as carbon tetrachloride or dichloromethane.

-

Initiator: A radical initiator, such as benzoyl peroxide or AIBN, may be required if using NBS.

-

Reaction Conditions: The reaction would likely be carried out under reflux with stirring for a specified period.

-

Work-up: The reaction mixture would then be cooled, filtered, and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified, typically by recrystallization or column chromatography, to yield pure this compound.

It is imperative for researchers to consult detailed synthetic procedures from peer-reviewed literature or established chemical synthesis databases for precise experimental conditions and safety precautions.

Conclusion

This technical guide has provided a detailed overview of the IUPAC name, synonyms, and key chemical identifiers for this compound. The structured presentation of this data is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-1-(3-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

I. Compound Information

-

Chemical Name: 2-Bromo-1-(3-thienyl)-1-ethanone

-

Synonyms: 3-(Bromoacetyl)thiophene

-

Molecular Formula: C₆H₅BrOS

-

Molecular Weight: 205.07 g/mol

-

Chemical Structure:

II. Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.81 | d | 4.0 | 1H | Thienyl H |

| 7.72 | d | 4.8 | 1H | Thienyl H |

| 7.17 | t | 4.4 | 1H | Thienyl H |

| 4.37 | s | - | 2H | -CH₂Br |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 184.4 | C=O |

| 140.7 | Thienyl C |

| 135.3 | Thienyl C |

| 133.5 | Thienyl C |

| 128.4 | Thienyl C |

| 30.6 | -CH₂Br |

Solvent: CDCl₃, Frequency: 100 MHz

III. Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands based on its functional groups are presented in the table below.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100 | C-H (Thienyl) | Stretching |

| ~1680 | C=O (Ketone) | Stretching |

| ~1400-1500 | C=C (Thienyl) | Stretching |

| ~1200 | C-C | Stretching |

| ~600-700 | C-Br | Stretching |

IV. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 204/206 | [M]⁺ (Molecular Ion) |

| 125 | [M - Br]⁺ |

| 111 | [Thienyl-C=O]⁺ |

| 83 | [Thiophene]⁺ |

V. Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for an organic compound such as this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane). Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

C. Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) or dissolution in a suitable solvent for injection via a liquid chromatography system can be used.

-

-

Ionization:

-

Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for relatively small, volatile molecules and would likely produce significant fragmentation.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

-

VI. Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an organic compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

The Formation of 2-Bromo-1-(3-thienyl)-1-ethanone: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 2-Bromo-1-(3-thienyl)-1-ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The core of this synthesis lies in the α-halogenation of a ketone, a fundamental reaction in organic chemistry. This document details the underlying mechanistic pathways, provides representative experimental protocols, and summarizes key quantitative data from related transformations.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a reactive bromoacetyl group attached to a thienyl moiety, allows for a variety of subsequent chemical modifications, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The efficient and selective synthesis of this compound is therefore of significant interest. The primary route to this compound is through the α-bromination of 1-(3-thienyl)-1-ethanone. This guide will delve into the mechanistic intricacies of this transformation.

Mechanism of Formation: α-Bromination of a Ketone

The formation of this compound proceeds via the α-halogenation of the parent ketone, 1-(3-thienyl)-1-ethanone. This reaction can be carried out under either acidic or basic conditions, with the acid-catalyzed pathway being more common for achieving selective mono-bromination.[1]

Acid-Catalyzed Bromination

In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen of the ketone. This step increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization to the enol form.[2][3] The enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of bromine (Br₂).[2][3] Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone product.[2] A key feature of the acid-catalyzed mechanism is that the introduction of the electron-withdrawing bromine atom deactivates the product towards further bromination, thus favoring the mono-substituted product.[1]

Caption: Acid-catalyzed α-bromination of 1-(3-thienyl)-1-ethanone.

Base-Catalyzed Bromination

Under basic conditions, the reaction proceeds through an enolate intermediate. A base abstracts an α-proton from the ketone to form the enolate, which is a potent nucleophile. The enolate then attacks molecular bromine. In contrast to the acid-catalyzed reaction, the product of base-catalyzed bromination is more acidic than the starting ketone, leading to rapid subsequent halogenations.[1] This often results in poly-halogenated products, and in the case of methyl ketones, can lead to the haloform reaction.[1] For the selective synthesis of this compound, the acid-catalyzed route is generally preferred.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a representative procedure can be constructed based on the well-established methods for the α-bromination of similar aromatic ketones, such as acetophenone and 4-hydroxyacetophenone.[4][5][6]

Representative Synthesis of this compound

-

Dissolution: 1-(3-thienyl)-1-ethanone is dissolved in a suitable solvent, such as chloroform or acetic acid.[4][5]

-

Acid Catalyst: A catalytic amount of a strong acid, like sulfuric acid or hydrobromic acid, is added to the solution.[2][5]

-

Bromination: Molecular bromine (Br₂) is added dropwise to the reaction mixture, often with stirring and at a controlled temperature.[4][5]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction is quenched, typically by the addition of water.[5]

-

Work-up: The organic layer is separated, and the aqueous layer may be extracted with an organic solvent to maximize product recovery. The combined organic extracts are then washed with a basic solution, such as saturated sodium bicarbonate, to neutralize any remaining acid, followed by a brine wash.[5]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the α-bromination of aromatic ketones, which are analogous to the synthesis of this compound.

| Starting Ketone | Brominating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |

| Acetophenone | Br₂ | Acetic Acid | Room Temp. | Not Specified | Not Specified | [4] |

| 4-Hydroxyacetophenone | Br₂ | H₂SO₄ / Chloroform | 338 K | 5 hours | 81% (crude) | [5][6] |

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the provided search results to suggest that this compound itself is directly involved in specific biological signaling pathways. Its primary role in the context of drug development and research is that of a synthetic intermediate. The reactive α-bromo ketone functionality makes it an excellent electrophile for reactions with various nucleophiles, allowing for the introduction of the thienyl-ethanone moiety into larger, more complex molecules. These resulting molecules may then be investigated for their potential interactions with biological targets. For instance, thiophene-containing compounds are known to exhibit a wide range of pharmacological activities.

Conclusion

The formation of this compound is a classic example of α-halogenation of a ketone, a reaction of great utility in organic synthesis. The acid-catalyzed mechanism, proceeding through an enol intermediate, offers a reliable method for the selective mono-bromination of the starting material, 1-(3-thienyl)-1-ethanone. While this compound's direct biological activity is not well-documented, its utility as a synthetic precursor solidifies its importance in the field of medicinal chemistry. The methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds.

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(3-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1-(3-thienyl)-1-ethanone, a key intermediate in the synthesis of various heterocyclic compounds of medicinal and material science interest. The document details its core chemical properties, reactivity profile with a focus on nucleophilic substitution and cyclocondensation reactions, and stability characteristics. Detailed experimental protocols for key transformations are provided, alongside a logical workflow for its utilization in multi-step synthesis, visualized using Graphviz. All quantitative data is summarized in structured tables for ease of reference.

Introduction

This compound is a versatile bifunctional molecule featuring a thiophene ring and an α-bromoketone moiety. The thiophene ring, an isostere of benzene, is a common scaffold in pharmacologically active compounds, imparting favorable pharmacokinetic properties. The α-bromoketone functional group is a highly reactive electrophilic center, making it a valuable precursor for the construction of a wide array of molecular architectures, particularly five- and six-membered heterocycles. This guide aims to provide a detailed understanding of the chemical behavior of this compound to facilitate its effective use in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrOS | [1] |

| Molecular Weight | 205.07 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | Typically ≥96% | [1] |

| Storage | Keep in a cool place | [1] |

Reactivity

The reactivity of this compound is dominated by the presence of the α-bromo ketone functional group. The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is bimolecular nucleophilic substitution (SN2). A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Cyclocondensation Reactions

A significant application of this compound is in the synthesis of heterocyclic compounds through cyclocondensation reactions. These reactions typically involve a binucleophilic reagent that reacts with both the electrophilic α-carbon and the carbonyl carbon.

One of the most common applications is the Hantzsch synthesis of 2-aminothiazoles. The reaction with thiourea proceeds via an initial SN2 attack of the sulfur atom on the α-carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][3]

Experimental Protocol: Synthesis of 2-Amino-4-(3-thienyl)thiazole [2][3]

-

Materials:

-

This compound (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (5 mL)

-

Copper silicate (10 mol%) (optional, as a reusable heterogeneous catalyst)

-

-

Procedure:

-

In a round-bottom flask, combine this compound, thiourea, and ethanol.

-

If using a catalyst, add copper silicate to the mixture.

-

Reflux the reaction mixture at 78°C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.

-

Upon completion, if a catalyst was used, filter the hot reaction mixture to recover the catalyst.

-

Pour the filtrate over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Stability

While this compound is a relatively stable compound, its reactivity as an α-bromoketone implies certain stability considerations.

-

Hydrolytic Stability: The compound can be sensitive to moisture, particularly under basic conditions, which can lead to hydrolysis of the carbon-bromine bond to form the corresponding α-hydroxyketone.

-

Storage: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Logical Workflow for Multi-Step Synthesis

This compound is a valuable building block in multi-step synthetic sequences. A typical workflow involves its initial conversion to a heterocyclic core, which is then further functionalized. The following diagram illustrates a logical workflow for the synthesis of a more complex molecule starting from this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-(3-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1-(3-thienyl)-1-ethanone (CAS No. 1468-82-2), a key reagent in synthetic organic chemistry. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, it is categorized as follows:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[1]

Signal Word: Warning[1]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1468-82-2 | [2] |

| Molecular Formula | C₆H₅BrOS | [2] |

| Molecular Weight | 205.07 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 61 °C | [2] |

| Boiling Point | 247.5 ± 15.0 °C (Predicted) | [2] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a general protocol for the use of this compound in a typical alkylation reaction. This should be adapted based on the specific requirements of the experiment.

Objective: To perform an alkylation of a nucleophile with this compound.

Materials:

-

This compound

-

An appropriate nucleophile (e.g., an amine, thiol, or enolate)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation: All manipulations should be carried out in a certified chemical fume hood. Ensure all glassware is dry and the reaction setup is under an inert atmosphere.

-

Reagent Addition: Dissolve the nucleophile and base in the chosen anhydrous solvent in the reaction flask.

-

In a separate container, dissolve the this compound in the anhydrous solvent.

-

Slowly add the solution of this compound to the stirred solution of the nucleophile and base at the desired reaction temperature (this may be room temperature or require cooling).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing Safety and Handling Protocols

To aid in the understanding of the necessary precautions and emergency responses, the following diagrams have been created.

Caption: A logical workflow for the safe handling of this compound.

Caption: Potential hazards and corresponding first-aid measures for exposure.

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized:

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible.

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Body Protection: A flame-retardant laboratory coat is required. Additional protective clothing may be necessary based on the scale of the experiment.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Accidental Release Measures

In the event of a spill, evacuate the area immediately. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Do not allow the material to enter drains or waterways.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Toxicological Information

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling due to its hazardous properties. By understanding its hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and following established safe laboratory practices, researchers can minimize the risks associated with its use. This guide serves as a foundational resource for the safe handling of this compound in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-1-(3-thienyl)-1-ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-thienyl)-1-ethanone, a readily available α-haloketone, has emerged as a pivotal building block in the field of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds with significant pharmacological potential. Its inherent reactivity, stemming from the electrophilic carbonyl carbon and the labile bromine atom, allows for a wide array of chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug discovery. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in generating biologically active molecules.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with the following key identifiers:

| Property | Value |

| CAS Number | 1468-82-2 |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.07 g/mol |

| Appearance | Off-white to light yellow powder |

| Boiling Point | 247.5 °C at 760 mmHg |

| Flash Point | 103.5 °C |

The synthesis of this compound is typically achieved through the bromination of 1-(3-thienyl)ethanone.

Key Synthetic Applications: A Gateway to Heterocyclic Chemistry

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems, most notably 2-aminothiazoles and thieno[2,3-d]pyrimidines.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most prominent application of this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction with a thioamide or thiourea derivative to form a thiazole ring. This reaction provides a straightforward and efficient route to a diverse range of 2-amino-4-(3-thienyl)thiazole derivatives, which are known to possess a wide spectrum of biological activities.

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(3-thienyl)thiazole

A general procedure for the Hantzsch thiazole synthesis involves the reaction of this compound with thiourea in an alcoholic solvent.

| Parameter | Condition |

| Reactants | This compound (1.0 eq), Thiourea (1.0-1.2 eq) |

| Solvent | Ethanol, Methanol, or DMF |

| Temperature | Reflux (typically 70-80 °C) |

| Reaction Time | 2-5 hours |

| Work-up | Cooling, precipitation, filtration, and recrystallization |

| Typical Yield | 70-95% |

Note: Reaction conditions may vary depending on the specific substituted thiourea used.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidine derivatives, known for their diverse biological activities including anticancer and antimicrobial properties, can be synthesized from 2-amino-4-(3-thienyl)thiazole precursors. These precursors are readily obtained from this compound. The synthesis often involves the construction of the pyrimidine ring onto the thiophene moiety of the thiazole derivative.

Figure 2: Synthesis of Thieno[2,3-d]pyrimidines.

Biological Significance of Derivatives

Derivatives of this compound, particularly the resulting thienyl-thiazole and thieno[2,3-d]pyrimidine scaffolds, are of significant interest to the pharmaceutical industry due to their potent biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous studies have demonstrated the anticancer potential of compounds derived from this compound. These molecules often exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in various cancers. Several thienyl-thiazole derivatives have been shown to be potent inhibitors of this pathway.

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain 4-(3-thienyl)thiazole derivatives have exhibited significant VEGFR-2 inhibitory activity.

Figure 3: Inhibition of Cancer Signaling Pathways.

| Compound Class | Target Pathway | Reported Activity |

| Thienyl-Thiazoles | PI3K/AKT/mTOR | Inhibition of cell proliferation, induction of apoptosis |

| Thienyl-Thiazoles | VEGFR-2 | Anti-angiogenic effects |

| Thieno[2,3-d]pyrimidines | Various Kinases | Potent anticancer activity against various cell lines |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also shown promise as antimicrobial agents. The thienyl and thiazole moieties are known to be present in various natural and synthetic antimicrobial compounds.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its ability to readily undergo reactions to form complex heterocyclic structures, particularly thienyl-thiazoles and thieno[2,3-d]pyrimidines, makes it a key starting material for the development of novel therapeutic agents. The significant anticancer and antimicrobial activities exhibited by its derivatives underscore the importance of this compound in modern drug discovery and development. Further exploration of the synthetic potential of this compound is expected to lead to the discovery of new and potent biologically active molecules.

Methodological & Application

Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(3-thienyl)-1-ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing the versatile starting material, 2-Bromo-1-(3-thienyl)-1-ethanone. This key intermediate is valuable in the construction of diverse heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. The protocols outlined below focus on well-established synthetic methodologies, including the Hantzsch thiazole synthesis and adaptations of classic pyridine syntheses.

Introduction

This compound is an α-haloketone containing a thiophene moiety. The presence of the reactive α-bromo ketone functional group allows for facile nucleophilic substitution and cyclocondensation reactions, making it an ideal precursor for a variety of heterocyclic systems. The thienyl group itself is a significant pharmacophore, and its incorporation into novel molecular frameworks is of great interest in drug discovery. This document details its application in the synthesis of substituted thiazoles and provides theoretical frameworks and generalized protocols for the synthesis of substituted pyridines.

Synthesis of 2-Amino-4-(3-thienyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide or thiourea. In this case, this compound reacts with thiourea to yield 2-amino-4-(3-thienyl)thiazole, a valuable building block for further functionalization.

General Reaction Scheme

Caption: Hantzsch synthesis of 2-amino-4-(3-thienyl)thiazole.

Experimental Protocol

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add thiourea (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:3).[1]

-

After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture over crushed ice to precipitate the product.[1]

-

Collect the solid product by vacuum filtration through a Büchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(3-thienyl)thiazole.

Quantitative Data

The following table summarizes typical reaction parameters for the Hantzsch synthesis of 2-aminothiazoles from α-bromo ketones.

| Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-1-(aryl)ethanone | Thiourea | Ethanol | 78 (Reflux) | 2-4 | High | [1] |

| 2-Bromo-1-pyridin-2-yl-ethanone | Thiourea | Ethanol | 70 | 2 | 56 | [2] |

| Substituted Phenacyl Bromide | Thiourea | Ethanol | 78 (Reflux) | Varies | Good | [1] |

Synthesis of Thienyl-Substituted Pyridines

The synthesis of pyridines using this compound can be approached through several established multicomponent reactions. While direct literature examples for this specific starting material are scarce, the following sections outline generalized protocols based on the known mechanisms of the Guareschi-Thorpe and Bohlmann-Rahtz syntheses. These reactions are powerful tools for the construction of highly substituted pyridine rings.

Guareschi-Thorpe Pyridine Synthesis (Proposed)

The Guareschi-Thorpe reaction typically involves the condensation of a β-dicarbonyl compound, a cyanoacetamide or cyanoacetate, and an ammonia source to form a 2-pyridone. An adaptation of this method could potentially utilize this compound as a component. A plausible approach would involve an initial reaction to form a 1,3-dicarbonyl equivalent which then undergoes the classical Guareschi-Thorpe cyclization.

References

Application Notes and Protocols: 2-Bromo-1-(3-thienyl)-1-ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-thienyl)-1-ethanone is a versatile bifunctional building block in medicinal chemistry. Its thienyl core is a recognized pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The presence of a reactive α-bromoketone moiety makes it a key intermediate for the synthesis of a wide array of heterocyclic compounds, particularly substituted thiazoles and thieno[2,3-d]pyrimidines, which have shown significant potential in the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and biological activity data for compounds derived from this compound, with a focus on its application in the synthesis of kinase inhibitors, as well as anti-inflammatory, antimicrobial, and antiviral agents.

Key Applications

The primary utility of this compound in medicinal chemistry lies in its ability to serve as a scaffold for the construction of more complex molecules with diverse biological activities.

-

Synthesis of 2-Aminothiazole Derivatives: The most prominent application is in the Hantzsch thiazole synthesis, where it reacts with thiourea or substituted thioureas to yield 2-amino-4-(3-thienyl)thiazole derivatives. This scaffold is a well-established pharmacophore in many kinase inhibitors and other biologically active molecules.[1][2][3][4]

-

Synthesis of Thieno[2,3-d]pyrimidine Derivatives: Thiophene-containing compounds, including those derived from this compound, can be utilized in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of significant interest due to their potent activity as kinase inhibitors, particularly targeting Janus kinase 3 (JAK3), which is implicated in inflammatory diseases and B-cell lymphoma.

-

Development of Anti-inflammatory Agents: Derivatives of this compound have been explored for their potential to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This makes them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Antimicrobial and Antiviral Agents: The thiophene and thiazole moieties are known to be present in compounds with antimicrobial and antiviral properties.[1][6] Synthesizing derivatives of this compound allows for the exploration of new chemical space in the search for potent agents against various pathogens.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from α-bromoketones analogous to this compound, demonstrating the potential therapeutic applications of its derivatives.

Table 1: Anti-inflammatory Activity of 2-Aminothiazole Analogs [5]

| Compound ID | R¹ | R² | R³ | % Inhibition of PGE₂ at 1µM | EC₅₀ for PGE₂ Reduction (nM) | % Inhibition of COX-2 at 5µM | IC₅₀ for COX-2 Inhibition (µM) |

| 5l | Me | 4-OPh-Ph | CH(OH)Me | N/A | 90 | N/A | > 5 |

| Celecoxib | - | - | - | 5.70 ± 3.28 | 1.15 ± 0.06 | 85.6 ± 4.4 | 0.03 ± 0.01 |

Data represents the activity of a highly potent analog, demonstrating the potential of this class of compounds. R¹, R², and R³ refer to substitutions on the 2-aminothiazole scaffold.

Table 2: Antibacterial Activity of 2-Aminothiazole Derivatives [2]

| Compound ID | Concentration (µg/ml) | Zone of Inhibition (mm) - Bacillus subtilis | Zone of Inhibition (mm) - E. coli |

| Compound A | 50 | 12 | 10 |

| Compound A | 100 | 18 | 15 |

| Compound B | 50 | 14 | 11 |

| Compound B | 100 | 20 | 17 |

| Streptomycin | 100 | 25 | 22 |

Compound A and B are representative 2-aminothiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(3-thienyl)thiazole via Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative from this compound.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Saturated aqueous solution of sodium bicarbonate

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Add thiourea (1.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3-thienyl)thiazole.

Protocol 2: In Vitro PGE₂ Production Inhibition Assay

This protocol outlines a general method for evaluating the anti-inflammatory activity of synthesized compounds by measuring the inhibition of PGE₂ production in a cell-based assay.

Materials:

-

HCA-7 human adenocarcinoma cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Synthesized compounds dissolved in DMSO

-

PGE₂ ELISA kit

-

Lysis buffer

-

96-well plates

Procedure:

-

Seed HCA-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds (typically from 1 nM to 10 µM) for a specified period (e.g., 24 hours). A vehicle control (DMSO) should be included.

-

After the incubation period, collect the cell culture supernatant.

-

Lyse the cells using a suitable lysis buffer to determine the protein concentration for normalization.

-

Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

-

Normalize the PGE₂ levels to the total protein concentration in each well.

-

Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of PGE₂ production) by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: General workflow for the synthesis and evaluation of 2-aminothiazole derivatives.

References

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-1-(3-thienyl)-1-ethanone as a Precursor for Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-thienyl)-1-ethanone is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide range of heterocyclic compounds, most notably 2-aminothiazole derivatives. The thiophene and thiazole moieties are prevalent scaffolds in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] The reactivity of the α-bromo ketone functionality in this compound allows for efficient construction of the 2-aminothiazole core through the well-established Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of the α-bromo ketone with a thiourea or thioamide. The resulting 2-amino-4-(3-thienyl)thiazole scaffold serves as a versatile intermediate for the development of novel active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors for cancer therapy.[3][4]

Synthesis of 2-amino-4-(3-thienyl)thiazole: A Key Intermediate

The primary application of this compound is in the synthesis of 2-amino-4-(3-thienyl)thiazole, a crucial intermediate for further elaboration into potential drug candidates. The most common and efficient method for this transformation is the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-(3-thienyl)thiazole from this compound and thiourea. The methodology is adapted from established procedures for the synthesis of similar 2-aminothiazole derivatives.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-